molecular formula C21H18N2O3 B188107 ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate CAS No. 73035-26-4

ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate

Cat. No.: B188107
CAS No.: 73035-26-4
M. Wt: 346.4 g/mol
InChI Key: LJDWOPPGIKRIIK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative characterized by a bicyclic pyran core with amino, cyano, phenyl, and ester functional groups. This compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, and ethyl acetoacetate, often catalyzed by organocatalysts like L-proline, yielding up to 90% under optimized conditions . Its crystal structure (determined via X-ray diffraction) reveals a nearly planar pyran ring stabilized by hydrogen bonding (N–H⋯O/N), with a melting point of 228–230°C . The compound serves as a versatile intermediate for synthesizing polycyclic heterocycles and has emerging applications in materials science and pharmacology .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(23)26-19(18)15-11-7-4-8-12-15/h3-12,17H,2,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDWOPPGIKRIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319270
Record name ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73035-26-4
Record name Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73035-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
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Record name NSC343221
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Record name ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

This method involves the one-pot condensation of benzaldehyde (2 mmol), malononitrile (2 mmol), and ethyl acetoacetate (2 mmol) in absolute ethanol (50 mL) under reflux conditions. Triethylamine (1.0 mL) serves as the base catalyst, facilitating the Knoevenagel-Michael-cyclization cascade.

Procedure

  • Mixing Reactants : Benzaldehyde, malononitrile, and ethyl acetoacetate are combined in ethanol.

  • Catalyst Addition : Triethylamine is introduced, and the mixture is refluxed for 3 hours.

  • Isolation : The reaction is cooled, and the precipitated yellow crystalline solid is filtered.

  • Purification : Recrystallization from ethanol yields the pure product.

Key Parameters

  • Temperature : Reflux (~78°C).

  • Time : 3 hours.

  • Yield : 70%.

  • Purity : Confirmed via TLC and 1H^1H NMR spectroscopy.

Mechanistic Insights

The reaction proceeds through three stages:

  • Knoevenagel Condensation : Benzaldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition : Ethyl acetoacetate attacks the nitrile’s β-carbon.

  • Cyclization : Intramolecular nucleophilic attack forms the pyran ring, followed by tautomerization to the final product.

Piperidine-Catalyzed Synthesis in Aqueous Medium

Reaction Conditions and Reagents

This green chemistry approach utilizes water as the solvent, with piperidine (5 mol%) catalyzing the reaction between benzaldehyde (2 mmol), malononitrile (2 mmol), and ethyl 3-oxo-3-phenylpropanoate (2 mmol) at room temperature.

Procedure

  • Reactant Combination : Benzaldehyde, malononitrile, and ethyl 3-oxo-3-phenylpropanoate are stirred in water.

  • Catalyst Introduction : Piperidine is added, and stirring continues for 5–10 minutes.

  • Isolation : The precipitated solid is filtered and washed with ethyl acetate/hexane (20:80).

  • Purification : Recrystallization from ethanol affords the pure compound.

Advantages

  • Solvent Sustainability : Water replaces organic solvents, reducing environmental impact.

  • Rapid Reaction : Completion within minutes due to piperidine’s strong basicity.

Solvent-Free Microwave-Assisted Synthesis

Reaction Conditions and Reagents

This method employs microwave irradiation (80°C, 1 hour) under solvent-free conditions, using decaniobate (H3Nb10O28\text{H}_3\text{Nb}_{10}\text{O}_{28}) as a catalyst. The reactants include benzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).

Procedure

  • Reactant Mixing : Substrates and catalyst (100 mg) are combined in a microwave tube.

  • Irradiation : The mixture is subjected to microwave heating at 80°C for 1 hour.

  • Isolation : The catalyst is filtered, and the crude product is precipitated.

  • Purification : Recrystallization from hot ethanol yields the pure compound.

Key Parameters

  • Temperature : 80°C.

  • Time : 1 hour.

  • Yield : 100%.

  • Catalyst Recovery : Decaniobate is reusable after filtration.

Mechanistic Advantages

  • Efficiency : Microwave irradiation enhances reaction kinetics via dipole polarization.

  • Atom Economy : Solvent-free conditions minimize waste.

Comparative Analysis of Preparation Methods

Parameter Method 1 Method 2 Method 3
Catalyst TriethylaminePiperidineDecaniobate
Solvent EthanolWaterSolvent-free
Temperature Reflux (~78°C)Ambient (25°C)80°C (microwave)
Reaction Time 3 hours5–10 minutes1 hour
Yield 70%Not reported100%
Environmental Impact Moderate (ethanol)Low (water)Very low (solvent-free)
Scalability Laboratory-scaleIndustrial potentialHigh-throughput

Discussion of Methodologies

Method 1: Traditional Reflux in Ethanol

While reliable, this method’s reliance on ethanol and prolonged heating limits its green chemistry credentials. However, it remains widely adopted due to operational simplicity.

Method 2: Aqueous-Phase Catalysis

The use of water and rapid reaction time aligns with sustainable practices, though yields require further optimization for industrial adoption.

Method 3: Microwave-Assisted Synthesis

This approach exemplifies modern synthetic efficiency, achieving quantitative yields with minimal environmental footprint. The catalyst’s reusability further enhances cost-effectiveness .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the amino and cyano groups. Key reagents and outcomes include:

Oxidizing AgentConditionsProduct FormedYieldReference
KMnO₄Acidic, 60°C6-oxo derivative78%
H₂O₂Ethanol, RT5-carbamoyl derivative65%
  • Mechanistic Insight : Oxidation of the amino group (-NH₂) generates an intermediate imine, which further reacts to form carbonyl derivatives. The cyano group (-CN) may hydrolyze to carboxylic acid under strong oxidative conditions .

Reduction Reactions

Reduction targets the cyano group and ester functionality:

Reducing AgentConditionsProduct FormedYieldReference
LiAlH₄Dry THF, 0°C5-aminomethyl derivative82%
NaBH₄/CuCl₂MeOH, RTEster → Alcohol70%
  • Key Observation : Selective reduction of the cyano group to an aminomethyl group occurs without affecting the ester under mild conditions .

Nucleophilic Substitution

The amino group participates in nucleophilic reactions:

ReagentConditionsProduct FormedYieldReference
Benzoyl chloridePyridine, 80°CN-Benzoylated derivative88%
CS₂/KOHEtOH, refluxThioamide derivative75%
  • Notable Reaction : Substitution at the amino group is facilitated by its lone pair, enabling acylation and thiourea formation .

Cycloaddition and Multicomponent Reactions

The compound serves as a precursor in cycloadditions and one-pot syntheses:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Knoevenagel CondensationBenzaldehyde, malononitrile, L-prolinePoly-substituted pyran92%
Michael AdditionEthyl acetoacetate, piperidineFused pyrano-pyrazole85%
  • Mechanism : Base-catalyzed enolization of ethyl acetoacetate initiates the reaction, followed by nucleophilic attack on the pyran’s electron-deficient positions .

Stereochemical Transformations

Chiral resolution and enantioselective synthesis have been reported:

CatalystConditionsEnantiomeric Excess (e.e.)Reference
L-ProlineEtOH, RT70% (S-enantiomer)
Chiral Eu³⁺ complexCDCl₃, NMR70% e.e. confirmed
  • Application : Enantioselective synthesis is critical for developing bioactive derivatives with optimized pharmacokinetics .

Comparative Reactivity with Analogues

Substituents significantly influence reactivity:

Compound VariationReactivity TrendReference
4-(4-Chlorophenyl) substituent↑ Oxidative stability
2-Methyl vs. 2-Phenyl↓ Nucleophilic substitution rate
  • Key Insight : Electron-withdrawing groups (e.g., -Cl) enhance oxidative stability but reduce nucleophilic reactivity .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyran compounds, including ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate, exhibit potential antitumor properties. A study highlighted that these compounds can inhibit the growth of cancer cells, suggesting their utility in developing anticancer therapies .

Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition, which positions it as a candidate for developing new antimicrobial agents .

Organic Synthesis

Catalysis in Multicomponent Reactions (MCRs)
this compound can be synthesized through multicomponent reactions involving benzaldehyde and malononitrile. L-proline has been used as an enantioselective catalyst in these reactions, leading to high yields and enantiomeric excesses . This method showcases the compound's utility not only as a product but also as a reactant in synthesizing other complex organic molecules.

Material Science

Potential Use in Organic Electronics
Given its unique electronic properties, there is ongoing research into the application of pyran derivatives in organic electronics. The ability of these compounds to act as semiconductors could pave the way for their use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Study Focus Findings
Antitumor ActivityDemonstrated inhibition of cancer cell proliferation; potential for drug development.
Antimicrobial PropertiesEffective against various pathogens; suggests utility in new antimicrobial formulations.
MCR SynthesisHigh yields achieved using L-proline; highlights versatility in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Catalyst Impact : L-Proline and KF-Al₂O₃ achieve high yields (90–93%) , while ionic liquids enable eco-friendly synthesis .
  • Substituent Diversity : Electron-withdrawing groups (e.g., Cl) and heteroaromatic rings (e.g., pyridinyl) modulate reactivity and applications .

Physicochemical and Crystallographic Comparisons

Compound Melting Point (°C) Crystal Features Hydrogen Bonding Reference
Ethyl 6-amino-2,4-diphenyl 228–230 Planar pyran ring, N–H⋯O/N bonds R.m.s. deviation: 0.059 Å
Ethyl 6-amino-4-(pyridin-4-yl)-2-methyl N/A Disordered solvent in lattice N–H⋯O interactions
Ethyl 6-amino-2,4-bis(4-methylphenyl) N/A Stabilized by N–H⋯O bonds Data-to-parameter ratio: 14.6
Ethyl 6-amino-4-(3,4-dimethoxyphenyl)-2-propyl N/A High molecular weight (434.48 g/mol) Complex substituent packing

Key Observations :

  • Planar pyran rings are common, but substituents like pyridinyl or methoxy groups introduce steric effects and alter packing .
  • Hydrogen bonding enhances thermal stability, critical for applications in crystallography and drug design .

Key Observations :

  • Biological activity correlates with heteroaromatic substituents (e.g., pyridinyl in bronchodilators) .
  • Methyl and phenyl groups enhance corrosion inhibition by adsorbing onto metal surfaces .

Research Advancements and Mechanistic Insights

  • Stereoselectivity : L-Proline catalyzes enantioselective synthesis, producing (S)- and (R)-isomers with >90% ee .
  • Adsorption Mechanisms : Corrosion inhibitors like Pr3 follow Langmuir adsorption isotherms, combining physical and chemical adsorption on steel surfaces .
  • Computational Studies : Quantum chemical parameters (e.g., EHOMO, ELUMO) predict inhibitor efficiency, aligning with experimental results .

Biological Activity

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis of this compound

The compound can be synthesized through various methods, including multicomponent reactions (MCRs). A common approach involves the reaction of malononitrile with appropriate aldehydes and ethyl acetoacetate in the presence of catalysts like L-proline. The synthesis typically yields yellow crystalline solids with melting points around 191–192 °C and high purity .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties . Studies show that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities range from 2.50 to 20 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. For instance, it was tested against A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer) cells. One study reported an IC50 value of 0.0517 μM against A549 cells, showcasing its potent anticancer activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

The compound also exhibits antioxidant activity , which is crucial for combating oxidative stress-related diseases. Its DPPH scavenging ability was found to be significant, with percentages ranging from 84.16% to 90.52% in various assays . This property suggests its potential use in formulations aimed at reducing oxidative damage.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties as well. It has been shown to stabilize human red blood cell membranes, which is a marker for anti-inflammatory effects . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : In a comparative study, the compound was evaluated alongside standard antibiotics and demonstrated superior efficacy against resistant strains of bacteria.
  • Cytotoxicity Studies : A cytotoxicity assay revealed that the compound exhibits selective toxicity towards cancer cells while being less harmful to normal cells .
  • Mechanistic Insights : Mechanistic studies have indicated that the compound may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production within cancer cells .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 2.50 - 20 µg/mL
AnticancerIC50: 0.0517 μM against A549 cells
AntioxidantDPPH scavenging: 84.16% - 90.52%
Anti-inflammatoryMembrane stabilization percentage: up to 99.25%

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and active methylene dicarbonyl compounds. Key protocols include:

  • KF-Al₂O₃ catalysis : Environmentally benign synthesis in ethanol at room temperature, achieving high yields (75–85%) with recyclable catalyst .
  • Pyridine-mediated reflux : Ethanol as solvent under reflux for 3 hours, followed by recrystallization (yield ~75%) .
    • Table 1 : Synthesis Comparison
Catalyst/ConditionSolventTemperatureYieldReference
KF-Al₂O₃EthanolRT75–85%
PyridineEthanolReflux~75%

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • A nearly planar pyran ring (r.m.s. deviation ≤ 0.059 Å) with substituents in cis configuration.
  • Stabilization via N–H⋯O/N hydrogen bonds (e.g., NH₂ groups interacting with cyano or ethoxy groups) .
    • Key Parameters :
  • Space group: Triclinic P1 .
  • Unit cell dimensions: a = 8.0856 Å, b = 9.3193 Å, c = 10.4563 Å .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at 2183 cm⁻¹ (C≡N), 1692 cm⁻¹ (C=O), and 3334–3398 cm⁻¹ (NH₂) confirm functional groups .
  • ¹H/¹³C NMR : Ethyl groups appear as triplets (δ ~1.29 ppm) and quartets (δ ~4.21 ppm); aromatic protons resonate at δ 6.8–7.5 ppm .

Advanced Research Questions

Q. What mechanistic pathways govern the formation of this compound in MCRs?

  • Methodological Answer : The reaction proceeds via:

Knoevenagel condensation between aldehyde and malononitrile.

Michael addition of active methylene compounds.

Cyclization and tautomerization to form the pyran ring .

  • Computational Support : Density Functional Theory (DFT) studies predict charge distribution and transition states, though none are explicitly reported for this compound. Related pyran derivatives use DFT to validate reaction intermediates .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Methodological Answer :

  • Pharmacological Studies : Analogous compounds (e.g., 4-pyridinyl derivatives) exhibit tracheal relaxant effects via calcium channel blockade. Activity is modulated by substituent electronegativity and steric effects .
  • Docking Studies : Molecular docking predicts interactions with voltage-gated calcium channels (e.g., binding affinity to Cav1.2 domains) .

Q. How can contradictions in synthesis conditions (e.g., catalyst choice, temperature) be resolved?

  • Methodological Answer :

  • Catalyst Comparison : KF-Al₂O₃ offers greener synthesis (RT, recyclable) but may require longer reaction times. Pyridine accelerates kinetics under reflux but involves toxic bases .
  • Optimization Strategies : Design of Experiments (DoE) or response surface methodology (RSM) can balance yield, time, and sustainability.

Q. What computational approaches are used to analyze hydrogen-bonding networks in crystallography?

  • Methodological Answer :

  • Software Tools : SHELX or OLEX2 for refining hydrogen-bond geometries.
  • Graph-Set Analysis : Identifies motifs like R₂²(12) for NH₂⋯N/O interactions .

Contradictions and Recommendations

  • Synthesis Efficiency : While KF-Al₂O₃ is eco-friendly, pyridine-based methods achieve comparable yields. Researchers must prioritize sustainability vs. reaction speed .
  • Biological Activity : Limited data exists for the diphenyl derivative. Comparative studies with methyl/pyridinyl analogs are needed to establish structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Reactant of Route 2
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ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.